molecular formula C20H36N2O3 B15428748 1-Pentadecylpyridin-1-ium nitrate CAS No. 90265-16-0

1-Pentadecylpyridin-1-ium nitrate

Cat. No.: B15428748
CAS No.: 90265-16-0
M. Wt: 352.5 g/mol
InChI Key: HTVAIDSZHDDFCL-UHFFFAOYSA-N
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Description

1-Pentadecylpyridin-1-ium nitrate is a quaternary ammonium compound featuring a pyridinium cation substituted with a pentadecyl (C15) alkyl chain and a nitrate (NO₃⁻) counterion. The long alkyl chain enhances hydrophobic interactions, while the polar pyridinium-nitrate pair facilitates solubility in polar solvents. Its applications may span pharmaceuticals, agrochemicals, or materials science, though environmental and thermodynamic stability require careful evaluation due to the reactive nitrate moiety .

Properties

CAS No.

90265-16-0

Molecular Formula

C20H36N2O3

Molecular Weight

352.5 g/mol

IUPAC Name

1-pentadecylpyridin-1-ium;nitrate

InChI

InChI=1S/C20H36N.NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-19-16-14-17-20-21;2-1(3)4/h14,16-17,19-20H,2-13,15,18H2,1H3;/q+1;-1

InChI Key

HTVAIDSZHDDFCL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[N+](=O)([O-])[O-]

Origin of Product

United States

Comparison with Similar Compounds

Pyridinium Salts with Varying Alkyl Chains

  • Shorter Alkyl Chains (e.g., 1-Hexylpyridinium nitrate) : Reduced hydrophobicity limits micelle formation and antimicrobial efficacy compared to the C15 chain in 1-pentadecylpyridinium nitrate. Longer chains improve membrane disruption in pathogens but may increase cytotoxicity .
  • Different Anions (e.g., 1-Pentadecylpyridinium chloride) : Chloride anions typically increase water solubility but reduce oxidative stability compared to nitrate. Nitrate’s redox activity enables catalytic or degradation pathways under thermal stress .

Inorganic Nitrate Salts

  • Lithium Nitrate (LiNO₃): Exhibits high solubility (90.8 g/100 mL at 25°C) and thermal stability (mp: 255°C), contrasting with 1-pentadecylpyridinium nitrate’s lower solubility in water and decomposition near 150–200°C due to organic components .
  • Lead Nitrate (Pb(NO₃)₂): Highly toxic but stable under ambient conditions (mp: 470°C). Unlike 1-pentadecylpyridinium nitrate, it lacks surfactant properties but shares nitrate’s propensity for environmental persistence .

Physicochemical Properties

Table 1: Comparative Properties of Nitrate-Containing Compounds

Property 1-Pentadecylpyridin-1-ium Nitrate Lithium Nitrate Lead Nitrate
Molecular Weight (g/mol) ~380–400 68.95 331.21
Solubility in Water Low (<5 g/100 mL) 90.8 g/100 mL 52 g/100 mL
Melting Point (°C) 150–200 (decomposes) 255 470
Thermal Stability Moderate High Very High
Environmental Impact Moderate (slow degradation) Low High (toxic)

Environmental and Reactivity Profiles

  • Nitrate Leaching: Similar to inorganic nitrates, 1-pentadecylpyridin-ium nitrate may contribute to soil and groundwater nitrate accumulation (Fig. 3–5, ). However, its organic cation delays leaching compared to LiNO₃ or Pb(NO₃)₂, which rapidly dissociate .
  • Temperature-Dependent Degradation : Nitrate reduction rates in abiotic systems (e.g., NZVI-mediated) increase with temperature (12–37°C), suggesting 1-pentadecylpyridin-ium nitrate’s nitrate moiety could exhibit similar reactivity in remediation contexts .

Q & A

Basic Question

  • Single-crystal X-ray diffraction for absolute stereochemical confirmation .
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
  • Elemental analysis (CHNS/O) to validate stoichiometry .

How can computational modeling predict the compound’s behavior in novel applications?

Advanced Question

  • DFT calculations to simulate electronic properties (e.g., charge distribution, HOMO-LUMO gaps) .
  • Molecular docking studies to explore interactions with biological targets (e.g., enzyme inhibition) .
  • Validation through experimental assays (e.g., kinetic studies) to refine computational parameters .

What best practices ensure procedural replicability in synthetic documentation?

Basic Question

  • Step-by-step SOPs with hazard annotations (e.g., nitrate handling precautions) .
  • Open-access data repositories for raw spectra and chromatograms .
  • Peer-review protocols for independent verification .

How to resolve contradictions in stability studies under varying environmental conditions?

Advanced Question

  • Controlled degradation studies (e.g., light, humidity) with kinetic modeling .
  • Multivariate analysis to isolate destabilizing factors (e.g., pH, oxygen levels) .
  • Mechanistic investigations (e.g., radical scavenging assays) to identify degradation pathways .

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